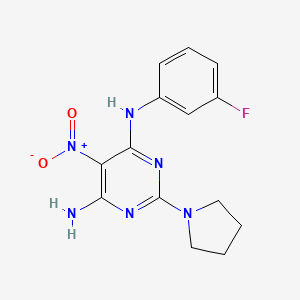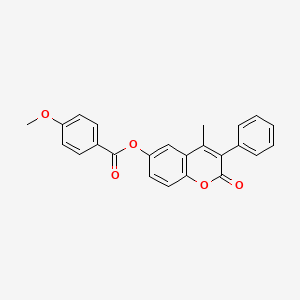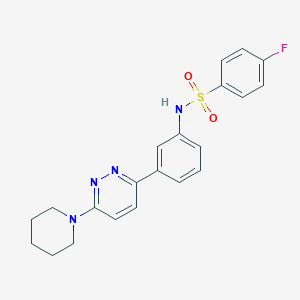
N-(3-fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4-(3-Fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorophenyl group, a nitro group, and a pyrrolidinyl group attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Pyrrolidinylation: The pyrrolidinyl group is attached through nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N4-(3-Fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon (Pd/C).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, Pd/C catalyst
Substitution: Amines, thiols, suitable solvents (e.g., ethanol, dichloromethane)
Hydrolysis: Acidic or basic aqueous solutions
Major Products
Reduction: Amino derivatives
Substitution: Substituted pyrimidine derivatives
Hydrolysis: Amines and carboxylic acids
Aplicaciones Científicas De Investigación
N4-(3-Fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine has several scientific research applications, including:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: It is used in studies to understand the role of pyrimidine derivatives in biological systems and their interactions with biomolecules.
Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs targeting various diseases such as cancer, autoimmune disorders, and infectious diseases.
Mecanismo De Acción
The mechanism of action of N4-(3-fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine involves the inhibition of specific enzymes and molecular pathways. The compound targets enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in autoimmune disorders .
Comparación Con Compuestos Similares
Similar Compounds
- N4-(3-Fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N6-butyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Uniqueness
N4-(3-Fluorophenyl)-5-nitro-2-(pyrrolidin-1-yl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the nitro group and the pyrrolidinyl group enhances its ability to interact with specific molecular targets, making it a valuable compound for drug development and biological research.
Propiedades
Fórmula molecular |
C14H15FN6O2 |
|---|---|
Peso molecular |
318.31 g/mol |
Nombre IUPAC |
4-N-(3-fluorophenyl)-5-nitro-2-pyrrolidin-1-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C14H15FN6O2/c15-9-4-3-5-10(8-9)17-13-11(21(22)23)12(16)18-14(19-13)20-6-1-2-7-20/h3-5,8H,1-2,6-7H2,(H3,16,17,18,19) |
Clave InChI |
JQLWXGRZTKRJIX-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N1-(2,4-dimethylphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11258998.png)

![ethyl S-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]cysteinate](/img/structure/B11259010.png)


![ethyl 3-[(3-chlorophenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B11259023.png)
![1-(4-Phenylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B11259038.png)


![7-(3,4-dimethoxyphenyl)-N-(4-fluoro-2-methylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259053.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259057.png)
![N-(4-methoxyphenyl)-5-methyl-7-(3-methylthiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11259062.png)
![2-(pyridin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B11259063.png)
